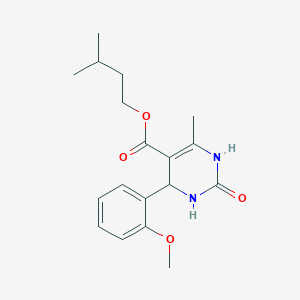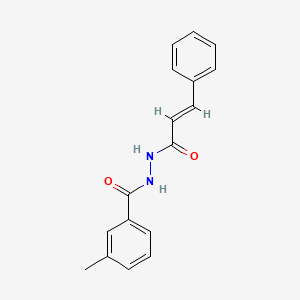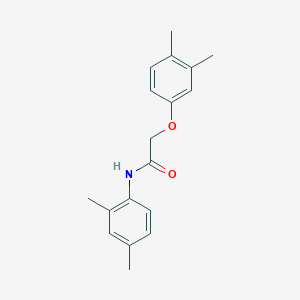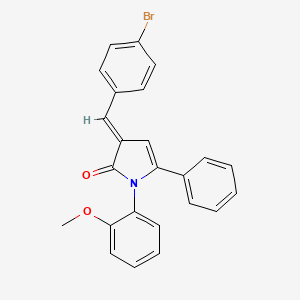![molecular formula C20H11Cl2NO2S2 B11698074 (5E)-3-(3-Chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698074.png)
(5E)-3-(3-Chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-(3-Chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furan ring, and chlorophenyl groups. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-Chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Ring: The initial step involves the reaction of a thiourea derivative with a haloketone to form the thiazolidinone ring.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through a nucleophilic substitution reaction using appropriate chlorophenyl halides.
Formation of Furan Ring: The furan ring is synthesized separately and then attached to the thiazolidinone core through a condensation reaction.
Final Condensation: The final step involves the condensation of the furan ring with the thiazolidinone core, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can result in the formation of alcohols or amines.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers for advanced material applications.
Biology
Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways.
Antimicrobial Activity: It exhibits antimicrobial properties against various bacterial and fungal strains.
Medicine
Drug Development: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry
Agriculture: It can be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of (5E)-3-(3-Chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The pathways involved include:
Inhibition of Enzyme Activity: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Disruption of Cellular Signaling: It can interfere with signaling pathways by binding to receptors and altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-3-(3-Chlorophenyl)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-3-(3-Chlorophenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
- Structural Features : The presence of both chlorophenyl and furan rings in the structure of (5E)-3-(3-Chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one makes it unique compared to other similar compounds.
- Biological Activity : The compound exhibits a distinct profile of biological activities, including enzyme inhibition and antimicrobial properties, which may not be present in other similar compounds.
Propiedades
Fórmula molecular |
C20H11Cl2NO2S2 |
|---|---|
Peso molecular |
432.3 g/mol |
Nombre IUPAC |
(5E)-3-(3-chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H11Cl2NO2S2/c21-13-6-4-12(5-7-13)17-9-8-16(25-17)11-18-19(24)23(20(26)27-18)15-3-1-2-14(22)10-15/h1-11H/b18-11+ |
Clave InChI |
BWJCGMLRNXTTJU-WOJGMQOQSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/SC2=S |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11697997.png)
![1-[4-({4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)phenyl]ethanone](/img/structure/B11698009.png)

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11698027.png)
![[3-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B11698028.png)

![3-[(4-Bromophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11698037.png)

![4-({(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11698052.png)
![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B11698060.png)

![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-3-phenoxypropanehydrazide](/img/structure/B11698087.png)
![{2-methoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetonitrile](/img/structure/B11698097.png)
![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698098.png)
